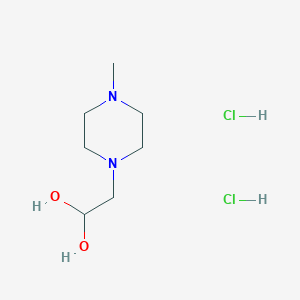
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a light yellow solid that is commonly used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: None required
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high purity and yield. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or recrystallization to obtain the pure compound
- Quality control: Analytical techniques such as HPLC or NMR to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert it to different reduced forms.
- Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of oxides or hydroxylated derivatives.
- Reduction: Formation of reduced amines or alcohols.
- Substitution: Formation of substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride has a wide range of scientific research applications, including:
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
- Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
- Industry: Utilized in the production of various chemical products and as an intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethanol
- 4-Methylpiperazine
Uniqueness
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethane-1,1-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h7,10-11H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDAUXARCNCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(tert-butyl)-3-isopentyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2420976.png)
![2-(methylsulfanyl)-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2420979.png)
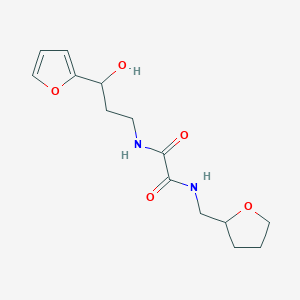
![2-ethoxy-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2420984.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2420985.png)

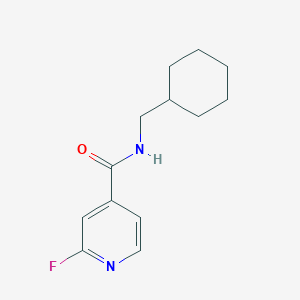
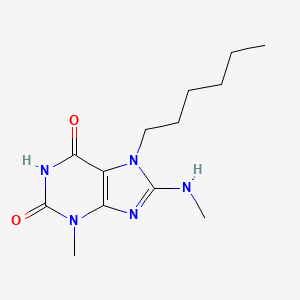
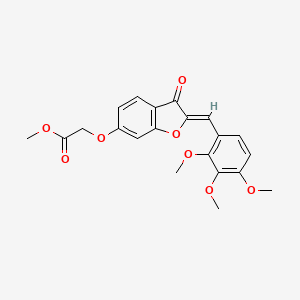


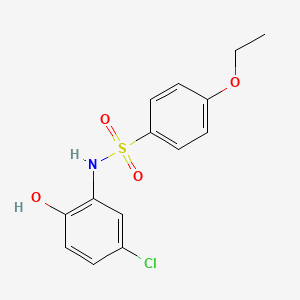
![3-chloro-2-{4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2420996.png)
![2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2420999.png)
